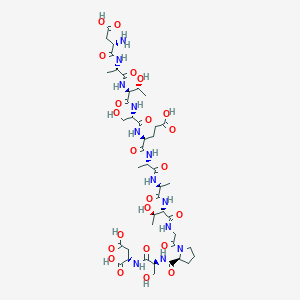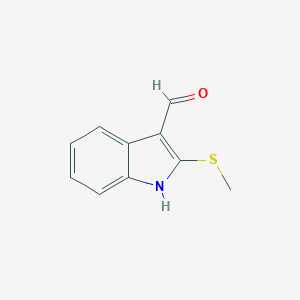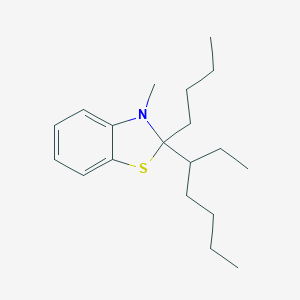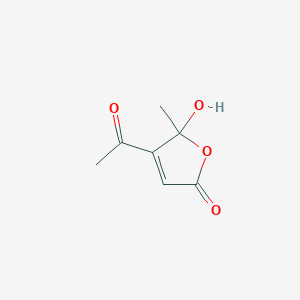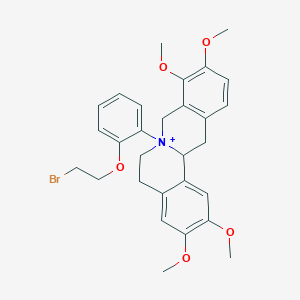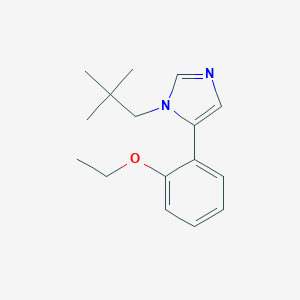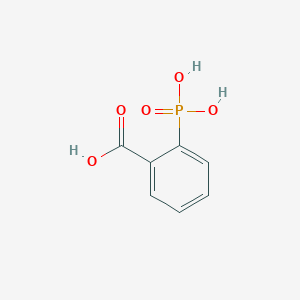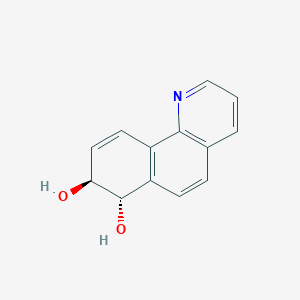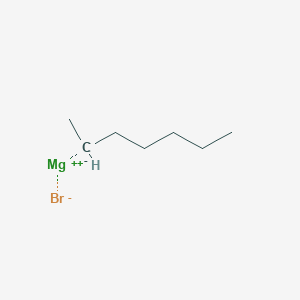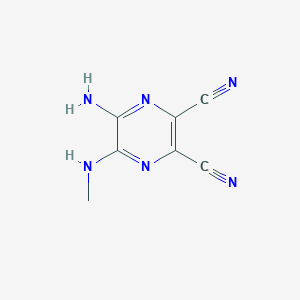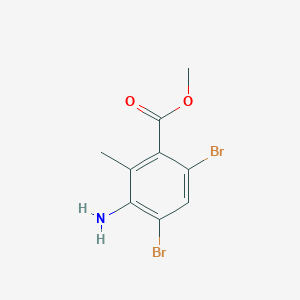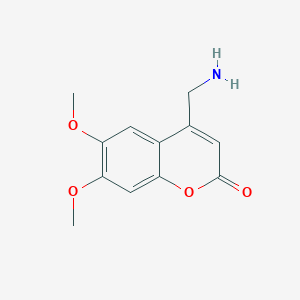![molecular formula C15H24O5 B052403 (3'aS,4'R,5'R,6'aR)-Hexahydro-5'-hydroxy-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carb CAS No. 118375-00-1](/img/structure/B52403.png)
(3'aS,4'R,5'R,6'aR)-Hexahydro-5'-hydroxy-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carb
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3'aS,4'R,5'R,6'aR)-Hexahydro-5'-hydroxy-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carb' is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as HHP or Spiro[2.2']pentalene-4'-carb, and it is a bicyclic compound that contains a spirocyclic ring system.
Wirkmechanismus
The mechanism of action of (3'aS,4'R,5'R,6'aR)-Hexahydro-5'-hydroxy-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carb' is not fully understood. However, it is believed that the spirocyclic ring system of the compound plays a crucial role in its electronic properties. The presence of the spirocyclic ring system results in a highly twisted molecular structure, which helps to reduce the reorganization energy and facilitate charge transport.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of (3'aS,4'R,5'R,6'aR)-Hexahydro-5'-hydroxy-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carb'. However, studies have shown that this compound is relatively non-toxic and has low cytotoxicity, making it a potential candidate for use in biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (3'aS,4'R,5'R,6'aR)-Hexahydro-5'-hydroxy-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carb' in lab experiments is its excellent charge transport properties. This makes it a potential candidate for use in electronic devices and other related applications. However, one of the limitations of this compound is its relatively high cost, which may limit its widespread use in research.
Zukünftige Richtungen
There are several potential future directions for research on (3'aS,4'R,5'R,6'aR)-Hexahydro-5'-hydroxy-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carb'. Some of these include:
1. Further studies on the mechanism of action of the compound to better understand its electronic properties.
2. Exploration of the potential biomedical applications of the compound, including its use in drug delivery systems.
3. Investigation of the use of the compound in organic electronic devices, such as organic field-effect transistors and organic solar cells.
4. Development of more efficient and cost-effective synthesis methods for the compound to facilitate its widespread use in research.
Conclusion:
(3'aS,4'R,5'R,6'aR)-Hexahydro-5'-hydroxy-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carb' is a promising compound that has potential applications in various scientific research fields. Its excellent charge transport properties make it a potential candidate for use in electronic devices, while its low cytotoxicity makes it a potential candidate for use in biomedical applications. Further research is needed to fully understand the mechanism of action of the compound and explore its potential applications in various fields.
Synthesemethoden
The synthesis of (3'aS,4'R,5'R,6'aR)-Hexahydro-5'-hydroxy-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carb' can be achieved through various methods. One of the most common methods involves the reaction of 4,5-dimethyl-1,3-dioxolan-2-one with cyclohexanone in the presence of a Lewis acid catalyst. This reaction results in the formation of the spirocyclic ring system.
Wissenschaftliche Forschungsanwendungen
(3'aS,4'R,5'R,6'aR)-Hexahydro-5'-hydroxy-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carb' has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of this compound is in the field of organic electronics. It has been shown to exhibit excellent charge transport properties, making it a potential candidate for use in electronic devices such as organic field-effect transistors and organic solar cells.
Eigenschaften
CAS-Nummer |
118375-00-1 |
|---|---|
Produktname |
(3'aS,4'R,5'R,6'aR)-Hexahydro-5'-hydroxy-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carb |
Molekularformel |
C15H24O5 |
Molekulargewicht |
284.35 g/mol |
IUPAC-Name |
methyl (1'R,2'R,3'aR,6'aS)-2'-hydroxy-5,5-dimethylspiro[1,3-dioxane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-1'-carboxylate |
InChI |
InChI=1S/C15H24O5/c1-14(2)7-19-15(20-8-14)5-9-4-11(16)12(10(9)6-15)13(17)18-3/h9-12,16H,4-8H2,1-3H3/t9-,10+,11-,12-/m1/s1 |
InChI-Schlüssel |
HWPXRWQACGTDLL-WRWGMCAJSA-N |
Isomerische SMILES |
CC1(COC2(C[C@H]3C[C@H]([C@@H]([C@H]3C2)C(=O)OC)O)OC1)C |
SMILES |
CC1(COC2(CC3CC(C(C3C2)C(=O)OC)O)OC1)C |
Kanonische SMILES |
CC1(COC2(CC3CC(C(C3C2)C(=O)OC)O)OC1)C |
Synonyme |
[3’aS-(3’aα,4’α,5’β,6’aα)]-Hexahydro-5’-hydroxy-5,5-dimethylspiro[1,3-dioxane-2,2’(1’H)-pentalene]-4’-carboxylic Acid Methyl Ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



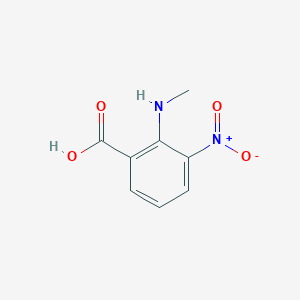
![N-[3-(Trimethoxysilyl)propyl]ethylenediamine](/img/structure/B52321.png)
